molecular formula C20H24N2O4S B1201071 N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide CAS No. 129314-29-0

N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide

Cat. No.: B1201071
CAS No.: 129314-29-0
M. Wt: 388.5 g/mol
InChI Key: GHACVBCUANDNID-VQIMIIECSA-N
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Description

1045U85 is a small molecule drug developed by GlaxoSmithKline. It is known for its antagonistic properties towards serotonin receptors, adrenergic receptor alpha-1, and beta-1 adrenergic receptors. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Preparation Methods

The synthesis of 1045U85 involves several steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. the compound’s preparation typically involves the use of chiral derivatizing reagents and liquid extraction methods to isolate and purify the desired stereoisomers .

Chemical Reactions Analysis

1045U85 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

1045U85 exerts its effects by antagonizing serotonin receptors, adrenergic receptor alpha-1, and beta-1 adrenergic receptors. By blocking these receptors, the compound can inhibit the physiological actions mediated by these receptors, such as vasoconstriction and increased heart rate. This mechanism is particularly beneficial in managing hypertension, as it helps in reducing blood pressure .

Comparison with Similar Compounds

1045U85 is unique due to its multi-target antagonistic properties. Similar compounds include:

    Propranolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions.

    Prazosin: An adrenergic receptor alpha-1 antagonist used to treat hypertension and benign prostatic hyperplasia.

    Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

Compared to these compounds, 1045U85’s ability to target multiple receptors simultaneously makes it a versatile candidate for therapeutic applications .

Properties

CAS No.

129314-29-0

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[(1S)-1-hydroxy-2-[[(2R)-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]methylamino]ethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-27(25,26)22-17-10-8-15(9-11-17)19(23)13-21-12-16-7-6-14-4-2-3-5-18(14)20(16)24/h2-5,8-11,16,19,21-23H,6-7,12-13H2,1H3/t16-,19-/m1/s1

InChI Key

GHACVBCUANDNID-VQIMIIECSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)[C@@H](CNC[C@H]2CCC3=CC=CC=C3C2=O)O

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(CNCC2CCC3=CC=CC=C3C2=O)O

Synonyms

(4'-1-hydroxy-2-(((1,2,3,4-tetrahydro-1-oxo-2-naphthyl)methyl)amino)ethyl)methanesulfonanilide hydrochloride
1045U85
1045U85, (R,R)-isomer
1045U85, (R,S)-isomer
1045U85, (S,R)-isomer
1045U85, (S,S)-isome

Origin of Product

United States

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